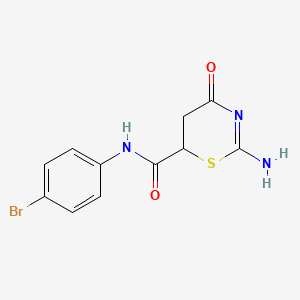
1-(1-benzofuran-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzofuran-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BFP or piperazine benzofuran and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of BFP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D3 receptor. This dual action may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
BFP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and to decrease the release of dopamine in the nucleus accumbens. BFP has also been found to increase the levels of the neurotransmitters serotonin and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BFP in lab experiments is its selectivity for certain receptors, which allows for more targeted research. However, one limitation is that BFP has poor solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on BFP. One area of interest is its potential use in the treatment of anxiety and depression. Additionally, further investigation into its antipsychotic properties could lead to the development of new treatments for schizophrenia. Finally, research on the structure-activity relationship of BFP could lead to the development of more potent and selective ligands for various receptors.
Méthodes De Synthèse
The synthesis of BFP involves the reaction of 1-benzofuran-2-carboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This intermediate is then reacted with 2-fluorophenylpiperazine to yield BFP. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide.
Applications De Recherche Scientifique
BFP has been studied for its potential use as a ligand for various receptors, including the serotonin 5-HT1A receptor and the dopamine D3 receptor. It has also been investigated as a potential treatment for anxiety and depression. In addition, BFP has been found to have antipsychotic properties, making it a promising candidate for the treatment of schizophrenia.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-6-2-3-7-16(15)21-9-11-22(12-10-21)19(23)18-13-14-5-1-4-8-17(14)24-18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIILQKDSRPKFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)
![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)

![1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5178655.png)
![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)


![diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5178683.png)
![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)